molecular formula C21H28O6 B145489 6β-Hydroxycortisone CAS No. 16355-28-5

6β-Hydroxycortisone

Numéro de catalogue: B145489
Numéro CAS: 16355-28-5
Poids moléculaire: 376.4 g/mol
Clé InChI: BCHHPSBWEQCAPG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6beta-Hydroxycortisone is a metabolite of cortisol, a glucocorticoid hormone produced by the adrenal cortex. It is a C21-steroid that bears an additional hydroxy substituent at the 6beta-position. This compound is produced by the enzyme cytochrome P450 3A4 (CYP3A4), which is involved in the metabolism of various endogenous and exogenous compounds .

Applications De Recherche Scientifique

Biomarker for CYP3A4 Activity

6β-Hydroxycortisone serves as an important endogenous probe for evaluating CYP3A4 activity. CYP3A4 is a key enzyme involved in the metabolism of many drugs, and understanding its activity can help predict drug interactions.

  • Measurement Techniques : The formation clearance (CL(f)) of this compound and its counterpart, 6β-hydroxycortisol, has been shown to effectively indicate CYP3A4 inhibition. Studies have demonstrated that administration of itraconazole significantly decreases the CL(f) of these metabolites, establishing their utility as biomarkers for CYP3A4 inhibition in vivo .
  • Clinical Relevance : The ratio of urinary 6β-hydroxycortisol to cortisol is highly correlated with midazolam clearance, making it a reliable predictor of hepatic CYP3A activity under both inhibition and induction conditions. This relationship has been validated in multiple studies, highlighting its potential for clinical applications in monitoring drug interactions .

Cancer Research Implications

Recent epidemiological studies have linked urinary ratios of 6β-hydroxycortisol to cortisol with breast cancer risk. In a population-based case-control study, women exhibiting higher levels of this ratio showed an increased risk of developing breast cancer .

  • Findings : The median levels of the 6β-hydroxycortisol:cortisol ratio were significantly different between cases and controls, suggesting that alterations in cortisol metabolism may play a role in cancer pathogenesis .

Drug Interaction Studies

The application of this compound extends into pharmacometabolomics, where it aids in predicting drug-drug interactions involving CYP3A substrates.

  • Predictive Models : A study involving midazolam administration demonstrated that the urinary 6β-hydroxycortisol/cortisol ratio could effectively predict the magnitude of hepatic CYP3A induction and inhibition. This predictive capability is crucial for optimizing therapeutic strategies and minimizing adverse drug reactions .
  • Case Studies : Specific case studies have illustrated how variations in this ratio correlate with changes in drug clearance rates among individuals undergoing treatment with CYP3A substrates. These findings emphasize the importance of personalized medicine approaches based on metabolic profiling .

Summary Table: Key Applications of this compound

Application AreaDescriptionKey Findings
CYP3A4 Activity Biomarker for assessing CYP3A4 enzyme functionSignificant correlation with itraconazole-induced inhibition
Cancer Research Association with breast cancer risk through urinary ratiosHigher ratios linked to increased breast cancer risk
Drug Interactions Predictive marker for drug-drug interactions involving CYP3A substratesEffective prediction model developed using urinary ratios

Mécanisme D'action

Target of Action

6beta-Hydroxycortisone, also known as Hydroxycortisone, 6beta-, is a metabolite of cortisol. Its primary target is the enzyme 6beta-hydroxysteroid dehydrogenase (CYP3A4) . This enzyme plays a crucial role in the metabolism of a variety of exogenous and endogenous compounds .

Mode of Action

The enzyme CYP3A4 catalyzes the formation of 6beta-Hydroxycortisone from cortisol in the liver and other tissues . The interaction of 6beta-Hydroxycortisone with its target enzyme results in changes in cortisol metabolism. Drugs that induce CYP3A4 may accelerate cortisol clearance by accelerating cortisol conversion to 6beta-Hydroxycortisone . Conversely, drugs that inhibit CYP3A4 can slow down cortisol clearance as they reduce the conversion of cortisol to 6beta-Hydroxycortisone .

Biochemical Pathways

6beta-Hydroxycortisone is involved in the cortisol metabolic pathway. It is produced as a metabolite of cortisol by the action of the enzyme CYP3A4 . The resulting 6beta-Hydroxycortisone is then excreted in urine . This process affects the overall cortisol metabolism in the body.

Pharmacokinetics

The pharmacokinetics of 6beta-Hydroxycortisone are closely related to the metabolism and clearance of cortisol. The enzyme CYP3A4 catalyzes the formation of 6beta-Hydroxycortisone from cortisol, and the resulting 6beta-Hydroxycortisone is excreted in urine . The rate of this process can be influenced by drugs that induce or inhibit CYP3A4, thereby affecting the bioavailability of cortisol .

Action Environment

The action of 6beta-Hydroxycortisone can be influenced by various environmental factors. For instance, the presence of drugs that induce or inhibit CYP3A4 can affect the rate of conversion of cortisol to 6beta-Hydroxycortisone, thereby influencing the action, efficacy, and stability of 6beta-Hydroxycortisone .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6beta-Hydroxycortisone involves the hydroxylation of cortisone at the 6beta-position. This can be achieved through enzymatic reactions using CYP3A4. The reaction conditions typically involve the use of cofactors such as NADPH and oxygen .

Industrial Production Methods

Industrial production of 6beta-Hydroxycortisone can be carried out using biotechnological methods involving the cultivation of microorganisms that express CYP3A4. These microorganisms can be genetically engineered to enhance the production yield of 6beta-Hydroxycortisone .

Analyse Des Réactions Chimiques

Types of Reactions

6beta-Hydroxycortisone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of CYP3A4.

    Reduction: Involves reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Requires nucleophilic reagents and appropriate solvents

Major Products

Comparaison Avec Des Composés Similaires

Propriétés

IUPAC Name

6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15,18,22,24,27H,3-6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHHPSBWEQCAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C(CC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80936838
Record name 6,17,21-Trihydroxypregn-4-ene-3,11,20-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16355-28-5
Record name NSC15457
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15457
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,17,21-Trihydroxypregn-4-ene-3,11,20-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6beta-Hydroxycortisone
Reactant of Route 2
6beta-Hydroxycortisone
Reactant of Route 3
6beta-Hydroxycortisone
Reactant of Route 4
6beta-Hydroxycortisone
Reactant of Route 5
6beta-Hydroxycortisone
Reactant of Route 6
6beta-Hydroxycortisone
Customer
Q & A

Q1: What analytical methods are commonly used to determine the levels of 6β-Hydroxycortisone and its related compounds in biological samples?

A1: A highly specific and sensitive method employed for quantifying this compound (6β,17α,21-Trihydroxypregn-4-ene-3,11,20-trione), along with 6β-Hydroxycortisol and 6α-Hydroxycortisol, in human urine is gas chromatography-mass spectrometry (GC-MS) []. This technique involves derivatizing the compounds to enhance their volatility and detectability. The use of deuterium-labeled internal standards further improves the accuracy and precision of the measurements.

Q2: Can you describe the structural characteristics of this compound?

A2: While the provided abstracts do not delve into detailed spectroscopic data, they identify this compound as 6β,17α,21-Trihydroxypregn-4-ene-3,11,20-trione []. This nomenclature reveals key structural features:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.